molecular formula C14H13FN2OS B2448792 (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide CAS No. 1241700-39-9

(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No. B2448792
CAS RN: 1241700-39-9
M. Wt: 276.33
InChI Key: XWJGTFGCFFDYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'Compound A' and is being studied for its ability to modulate the activity of certain proteins in the body.

Mechanism of Action

(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide works by inhibiting the activity of certain PKC isoforms. PKC enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can potentially modulate various cellular processes and pathways, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can modulate various biochemical and physiological processes in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the activity of certain pro-inflammatory cytokines. Additionally, (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide in lab experiments is its potential therapeutic properties. It has been shown to have promising results in various scientific research studies for its ability to modulate the activity of certain proteins in the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can be toxic to certain cells at high concentrations, making it important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research and development of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide. One potential direction is the development of more potent and selective inhibitors of PKC isoforms. Another direction is the investigation of the potential therapeutic applications of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop appropriate safety measures for its use in lab experiments.

Synthesis Methods

The synthesis of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide involves the reaction of 3-(4-fluorophenyl)prop-2-enoyl chloride with 3-mercapto-1-propanenitrile. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide has shown promising results in scientific research for its potential therapeutic properties. It has been studied for its ability to modulate the activity of certain proteins in the body, such as the protein kinase C (PKC) family of enzymes. PKC enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can inhibit the activity of certain PKC isoforms, making it a potential candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c15-12-4-1-11(2-5-12)3-6-13(18)17-14(9-16)7-8-19-10-14/h1-6H,7-8,10H2,(H,17,18)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJGTFGCFFDYOV-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC1(C#N)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide

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